3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide
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Overview
Description
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is a chemical compound with the molecular formula C13H19FN4 and a molecular weight of 250.32 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves multiple steps. One common method includes the reaction of 3-fluorobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with a carboximidamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, catalysts, and purification methods such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]aniline: Similar structure but lacks the carboximidamide group.
4-(4-Methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)phenyl)benzamide: Contains a similar piperazine moiety but has different substituents on the benzene ring.
Uniqueness
3-Fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzene-1-carboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and carboximidamide group make it particularly interesting for research in medicinal chemistry and drug development .
Properties
CAS No. |
1016816-57-1 |
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Molecular Formula |
C13H19FN4 |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-fluoro-4-[(4-methylpiperazin-1-yl)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C13H19FN4/c1-17-4-6-18(7-5-17)9-11-3-2-10(13(15)16)8-12(11)14/h2-3,8H,4-7,9H2,1H3,(H3,15,16) |
InChI Key |
PQCYBTVNNOIGJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)C(=N)N)F |
Origin of Product |
United States |
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